molecular formula C13H14N2O4 B157167 Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate CAS No. 34387-89-8

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

Cat. No.: B157167
CAS No.: 34387-89-8
M. Wt: 262.26 g/mol
InChI Key: IOPZBVFVFPPDSC-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

The synthesis of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate involves multiple steps. One common method includes the reaction of N-chlorocarbonylphthalimide with tert-butanol in the presence of pyridine and dichloromethane . The reaction is typically carried out at low temperatures, around -5°C, to ensure the stability of the intermediate products. Industrial production methods often involve similar multi-step reactions with careful control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include N,N-dimethylformamide, triethylamine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate can be compared with similar compounds such as tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate and tert-butyl (1,3-dioxoisoindolin-2-yl) carbonate . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-(1,3-dioxoisoindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPZBVFVFPPDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355437
Record name TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34387-89-8
Record name TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)(tert-butoxy)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

250 g of tert-butyl hydrazinecarboxylate was added to toluene (3 L) solution of 280 g of phthalic anhydride. Using a Dean-Stark water separator, the reaction mixture was heated under reflux for 3 hours. This was cooled to room temperature, the formed solid was taken out through filtration to obtain 516 g of crude tert-butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (29.63 g, 200 mmol) and tert-butylcarbazate (26.40 g, 200 mmole) in toluene was refluxed for two hours using a Dean-Stark trap. The mixture was allowed to cool and crystallize overnight. The crystals were filtered of and washed with cold toluene. The crystals were dried in vacuum.
Quantity
29.63 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl carbazate (5.15 g, 38.97 mmol) and phthalic anhydride (5.77 g, 38.97 mmol) was added CHCl3 (70 mL). The reaction mixture was refluxed for 18 h. Removal of the solvent under reduced pressure yielded 8.20 g (80%) of the title compound as a white solid. MH+263.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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